(3-Amino-2-ethoxypropyl)dimethylamine (3-Amino-2-ethoxypropyl)dimethylamine
Brand Name: Vulcanchem
CAS No.: 1344368-10-0
VCID: VC6798415
InChI: InChI=1S/C7H18N2O/c1-4-10-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3
SMILES: CCOC(CN)CN(C)C
Molecular Formula: C7H18N2O
Molecular Weight: 146.234

(3-Amino-2-ethoxypropyl)dimethylamine

CAS No.: 1344368-10-0

Cat. No.: VC6798415

Molecular Formula: C7H18N2O

Molecular Weight: 146.234

* For research use only. Not for human or veterinary use.

(3-Amino-2-ethoxypropyl)dimethylamine - 1344368-10-0

Specification

CAS No. 1344368-10-0
Molecular Formula C7H18N2O
Molecular Weight 146.234
IUPAC Name 2-ethoxy-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C7H18N2O/c1-4-10-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3
Standard InChI Key SVPPLRARFDBPGQ-UHFFFAOYSA-N
SMILES CCOC(CN)CN(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name, 2-ethoxy-N',N'-dimethylpropane-1,3-diamine, precisely describes its molecular structure: a propane backbone with an ethoxy group at position 2, a primary amine at position 1, and a dimethylated tertiary amine at position 3 . The SMILES notation CCOC(CN)CN(C)CCCOC(CN)CN(C)C confirms this arrangement, highlighting the ethoxy linkage (C-O-C) and the spatial separation between the primary and tertiary amine groups .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource Reference
CAS Registry Number1344368-10-0
Molecular FormulaC7H18N2OC_7H_{18}N_2O
Molecular Weight146.23 g/mol
IUPAC Name2-ethoxy-N',N'-dimethylpropane-1,3-diamine
AppearanceClear liquid
Storage Temperature4°C

Physicochemical Properties

Though comprehensive experimental data remain limited, the compound’s structure suggests moderate polarity due to the ethoxy and amine groups. The presence of two amine functionalities (primary and tertiary) implies potential for hydrogen bonding and coordination chemistry. The ethoxy group (OCH2CH3-OCH_2CH_3) contributes to hydrophobic character, creating an amphiphilic molecular profile that may influence solubility and reactivity .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthesis protocols are proprietary, the compound’s structure suggests plausible routes:

  • Nucleophilic Amination: Reaction of 2-ethoxy-1,3-dibromopropane with dimethylamine under controlled conditions.

  • Reductive Amination: Condensation of 2-ethoxypropane-1,3-dialdehyde with dimethylamine followed by hydrogenation.
    Industrial-scale production likely employs continuous flow reactors to manage exothermic amination reactions, though specific process parameters remain undisclosed .

Purification and Quality Control

American Elements reports the ability to produce the compound in purities up to 99.999% using advanced distillation and chromatography techniques . Batch consistency is ensured through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) validation .

Packaging FormatVolume/CapacityMaterial
Laboratory Scale5 gallon/25 kg pailsPolypropylene
Bulk Shipments440-gallon liquid totesSteel/Fiber
Specialized StorageArgon/vacuum-sealed containersGlass/Stainless
Hazard CategoryClassificationSignal Word
Skin IrritationCategory 2Warning
Eye DamageCategory 2AWarning
Respiratory Tract IrritationCategory 3Warning

Key hazard statements include:

  • H315H315: Causes skin irritation

  • H319H319: Causes serious eye irritation

  • H335H335: May cause respiratory irritation

Exposure Controls and Personal Protection

Engineering controls and PPE requirements emphasize:

  • Ventilation: Use local exhaust systems maintaining airflow velocities >0.5 m/s

  • Respiratory Protection: NIOSH-approved N95 respirators for aerosol exposure

  • Skin Protection: Nitrile gloves (≥0.11 mm thickness) and chemically resistant aprons

First Aid Measures

  • Ocular Exposure: Immediate 15-minute irrigation with saline followed by ophthalmologist consultation

  • Dermal Contact: Wash with pH-neutral soap under lukewarm water for ≥20 minutes

  • Inhalation: Administer 100% oxygen via non-rebreather mask if bronchospasm occurs

Emerging Applications and Research Frontiers

Materials Science Applications

Preliminary investigations suggest utility in:

  • Epoxy Curing: Accelerating crosslinking reactions in polymer matrices

  • Surfactant Formulations: Acting as a cationic stabilizer in emulsion systems

Regulatory Compliance and Environmental Considerations

Ecological Impact Assessment

While ecotoxicity data are unavailable, structural analogs suggest:

  • Biodegradability: Likely low persistence due to amine group reactivity

  • Aquatic Toxicity: Potential LC50 <10 mg/L for fish species, warranting containment measures

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